1,3,5-Trithiane-2,4,6-tricarboxylic acid
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Overview
Description
1,3,5-Trithiane-2,4,6-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6S3. It is known for its unique structure, which consists of a six-membered ring with alternating methylene bridges and thioether groups. This compound is a derivative of trithiane, a cyclic trimer of thioformaldehyde. The compound has a molecular weight of 270.303 g/mol and a density of 1.908 g/cm³ .
Preparation Methods
The synthesis of 1,3,5-Trithiane-2,4,6-tricarboxylic acid typically involves the reaction of formaldehyde with hydrogen sulfide to form trithiane, which is then further reacted to introduce carboxylic acid groups.
Chemical Reactions Analysis
1,3,5-Trithiane-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,3,5-Trithiane-2,4,6-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-Trithiane-2,4,6-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
1,3,5-Trithiane-2,4,6-tricarboxylic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
1,3,5-Trithiane: The parent compound, which lacks the carboxylic acid groups.
2,4,6-Tricarboxy-1,3,5-trithiane: Another derivative with different substitution patterns.
1,3,5-Trithiane-2-carboxamide:
Properties
CAS No. |
68928-51-8 |
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Molecular Formula |
C6H6O6S3 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1,3,5-trithiane-2,4,6-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6S3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h4-6H,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
VZFJMKRFMNCZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1(SC(SC(S1)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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